1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one
Description
Chemical Structure and Properties 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-(trifluoromethoxy)phenyl group and at position 4 with an acetyl group. Its molecular formula is C₁₂H₈F₃NO₂S, with a molecular weight of 287.26 g/mol . The trifluoromethoxy (–OCF₃) substituent enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound is identified by CAS number 265126-59-8 and is typically synthesized via cyclization or coupling reactions involving halogenated precursors .
Properties
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-7(17)10-6-19-11(16-10)8-2-4-9(5-3-8)18-12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSWLLTRXSEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372545 | |
| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265126-59-8 | |
| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Method (Adapted from Related Thiazole Syntheses)
This method highlights the use of α-haloketones and carbothioamides to form the thiazole ring with an ethanone substituent at the 4-position.
Introduction of the 4-(Trifluoromethoxy)phenyl Group
The 4-(trifluoromethoxy)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, using 1-iodo-4-(trifluoromethoxy)benzene as a key building block.
Key Reactions and Conditions
These palladium-catalyzed couplings enable the efficient attachment of the trifluoromethoxyphenyl group to heterocyclic cores, including thiazoles.
Functionalization to Obtain this compound
After constructing the thiazole ring and installing the trifluoromethoxyphenyl substituent, the ethanone group at the 4-position is either retained from the cyclization step or introduced via acylation reactions.
- The ethanone moiety is typically part of the starting α-haloketone or diketone used in the thiazole ring formation.
- Purification is achieved by recrystallization or chromatographic techniques.
- Structural confirmation is done by IR (noting C=O stretch near 1698 cm⁻¹), NMR (1H and 13C), and mass spectrometry.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The key intermediate thiazole ethanone compounds show characteristic IR absorption bands for C=O (~1698 cm⁻¹) and C=N (~1602 cm⁻¹).
- 1H NMR spectra confirm aromatic and heterocyclic proton environments consistent with the proposed structures.
- Mass spectrometry (APCI or EIMS) confirms molecular ion peaks matching the molecular weight of 287.26 g/mol for the target compound.
- The trifluoromethoxy group is confirmed by 19F NMR signals near -58 ppm.
- Yields vary depending on reaction conditions but generally range from 60% to over 90% for key steps.
Chemical Reactions Analysis
1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.
Scientific Research Applications
1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of electrochromic materials and polymers, which have applications in smart windows and display technologies.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogues, focusing on substituent variations and their physicochemical impacts:
Key Differences and Implications
- Synthetic Complexity: Compounds with amino linkages (e.g., MFCD02571398) require multi-step syntheses, whereas acetylated thiazoles (e.g., CAS 10045-52-0) are simpler to prepare .
- Biological Activity : The trifluoromethoxy derivative’s larger substituent may enhance blood-brain barrier penetration compared to smaller groups like –F or –CH₃ .
Physicochemical Data
- Solubility : The –OCF₃ group likely reduces aqueous solubility compared to –CF₃ or –NH– analogues, as seen in related sulfonyl compounds .
Biological Activity
1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one, also known by its CAS number 265126-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F3NO2S, with a molecular weight of approximately 287.26 g/mol. The presence of the trifluoromethoxy group is significant as it may influence the compound's biological activity through electronic effects and steric hindrance.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values ranging from 0.29 to 0.90 µM for related thiazole compounds against HePG-2 and Caco-2 cell lines .
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. A study demonstrated that similar compounds exhibited notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Thiazole-based compounds have been reported to possess anti-inflammatory properties. For example, derivatives have shown effectiveness in reducing inflammation in various models, suggesting their potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- DNA Interaction : Some thiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : It is suggested that these compounds may influence oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects .
In Vitro Studies
In a recent study published in Molecules, various thiazole derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .
In Vivo Studies
While most studies focus on in vitro assays, preliminary in vivo studies have shown promise for thiazole derivatives in reducing tumor size in animal models. Further research is necessary to confirm these findings and understand the pharmacokinetics involved.
Data Summary Table
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Thiazole synthesis | Thioamide, α-bromoketone, ethanol, reflux | |
| Friedel-Crafts | Acetyl chloride, AlCl₃, anhydrous conditions | |
| Trifluoromethoxy introduction | Cu-mediated coupling, aryl boronic acids |
Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the thiazole proton resonates at δ 7.8–8.2 ppm, while the trifluoromethoxy group shows a distinct ¹⁹F signal at δ -57 to -55 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SIR97) resolves bond lengths and angles, validating the thiazole-aryl orientation. A typical C-S bond length in the thiazole ring is ~1.74 Å .
Q. Key Data
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | Thiazole protons: δ 7.8–8.2 ppm | |
| ¹⁹F NMR | CF₃O group: δ -57.7 ppm (major isomer) | |
| X-ray | C-S bond: 1.74 Å, dihedral angle: 85–90° |
How can reaction conditions be optimized for higher yield in synthesizing the thiazole ring?
Q. Advanced
- Catalytic Systems : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency. For example, 70–80°C for 1 hour improves yields by 20–30% compared to traditional methods .
- Microwave Assistance : Shorten reaction time (15–30 minutes) and reduce side products via controlled dielectric heating .
How to resolve discrepancies between spectroscopic data and crystallographic results?
Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures).
- Multi-Technique Validation : Cross-validate NMR data with X-ray results. For instance, if ¹H NMR suggests free rotation of the trifluoromethoxy group but X-ray shows a fixed conformation, consider temperature-dependent NMR studies to detect restricted rotation .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify steric or electronic influences .
What computational methods predict the compound’s physicochemical properties?
Q. Advanced
- DFT for NMR Prediction : Optimize molecular geometry using Gaussian09 or ORCA, then calculate ¹⁹F NMR shifts. For example, DFT-predicted δ -57.7 ppm matches experimental data within ±0.5 ppm .
- Solubility Modeling : Use COSMO-RS to estimate logP (~2.1) and solubility in organic solvents, aiding purification strategy design .
How to design experiments to assess biological activity targeting specific enzymes?
Q. Advanced
- Target Identification : Use structural analogs (e.g., N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide) as ligands in X-ray co-crystallization studies with enzymes like kinases or proteases. This reveals binding modes and key interactions (e.g., hydrogen bonds with thiazole sulfur) .
- Activity Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake : Use LC-MS to quantify intracellular concentration, correlating with cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
